molecular formula C15H17F3N6O2S2 B3999445 5-[(2-{4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)sulfanyl]-1,3,4-thiadiazol-2-amine

5-[(2-{4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)sulfanyl]-1,3,4-thiadiazol-2-amine

Cat. No.: B3999445
M. Wt: 434.5 g/mol
InChI Key: FZLGPOCBNXHQEW-UHFFFAOYSA-N
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Description

5-[(2-{4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)sulfanyl]-1,3,4-thiadiazol-2-amine is a complex organic compound that features a unique combination of functional groups, including a nitro group, a trifluoromethyl group, a piperazine ring, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-{4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)sulfanyl]-1,3,4-thiadiazol-2-amine typically involves multiple steps. One common approach starts with the preparation of the piperazine derivative, followed by the introduction of the nitro and trifluoromethyl groups. The final step involves the formation of the thiadiazole ring through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-[(2-{4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)sulfanyl]-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The piperazine ring allows for nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane, ethanol, and water are often used depending on the reaction type.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can introduce additional functional groups such as hydroxyl or carbonyl groups.

Scientific Research Applications

5-[(2-{4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)sulfanyl]-1,3,4-thiadiazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties such as conductivity and stability.

Mechanism of Action

The mechanism of action of 5-[(2-{4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)sulfanyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The nitro and trifluoromethyl groups can enhance the compound’s ability to penetrate cell membranes, while the piperazine and thiadiazole rings can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine: Shares the nitro and trifluoromethyl groups but lacks the thiadiazole ring.

    (4-(2-Nitro-4-(trifluoromethyl)phenyl)piperazin-1-yl)(phenyl)methanone: Contains a similar piperazine ring but has different functional groups.

Uniqueness

5-[(2-{4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)sulfanyl]-1,3,4-thiadiazol-2-amine is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. This structural feature can enhance the compound’s stability, reactivity, and potential therapeutic applications compared to similar compounds.

Properties

IUPAC Name

5-[2-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]ethylsulfanyl]-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N6O2S2/c16-15(17,18)10-1-2-11(12(9-10)24(25)26)23-5-3-22(4-6-23)7-8-27-14-21-20-13(19)28-14/h1-2,9H,3-8H2,(H2,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZLGPOCBNXHQEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCSC2=NN=C(S2)N)C3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[(2-{4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)sulfanyl]-1,3,4-thiadiazol-2-amine
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5-[(2-{4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)sulfanyl]-1,3,4-thiadiazol-2-amine
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5-[(2-{4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)sulfanyl]-1,3,4-thiadiazol-2-amine
Reactant of Route 4
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5-[(2-{4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)sulfanyl]-1,3,4-thiadiazol-2-amine
Reactant of Route 5
5-[(2-{4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)sulfanyl]-1,3,4-thiadiazol-2-amine
Reactant of Route 6
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5-[(2-{4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)sulfanyl]-1,3,4-thiadiazol-2-amine

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